molecular formula C28H23N3O5 B11360334 5-(3,4-dimethylphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11360334
M. Wt: 481.5 g/mol
InChI Key: JQEZIMAWHAOMHT-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the benzofuran and oxazole rings, followed by the introduction of the dimethylphenyl and methoxyphenyl groups. Common synthetic routes may involve:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Formation of Oxazole Ring: This step may involve the use of nitriles and amides under specific conditions to form the oxazole ring.

    Introduction of Functional Groups: The dimethylphenyl and methoxyphenyl groups can be introduced through substitution reactions using appropriate halides and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethylphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C28H23N3O5

Molecular Weight

481.5 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C28H23N3O5/c1-16-8-9-18(14-17(16)2)24-15-22(31-36-24)27(32)30-25-21-6-4-5-7-23(21)35-26(25)28(33)29-19-10-12-20(34-3)13-11-19/h4-15H,1-3H3,(H,29,33)(H,30,32)

InChI Key

JQEZIMAWHAOMHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC)C

Origin of Product

United States

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